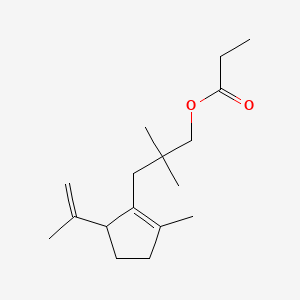

Cyclopentenyl propionate musk

Description

Properties

CAS No. |

84012-64-6 |

|---|---|

Molecular Formula |

C17H28O2 |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

[2,2-dimethyl-3-(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)propyl] propanoate |

InChI |

InChI=1S/C17H28O2/c1-7-16(18)19-11-17(5,6)10-15-13(4)8-9-14(15)12(2)3/h14H,2,7-11H2,1,3-6H3 |

InChI Key |

RWSDULKUTPNPMB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OCC(C)(C)CC1=C(CCC1C(=C)C)C |

Origin of Product |

United States |

Synthetic Strategies and Advanced Methodologies for Cyclopentenyl Propionate Musk

Classical Approaches to Cyclopentenyl Propionate (B1217596) Musk Synthesis

Traditional methods for synthesizing cyclopentenyl propionate musk rely on well-established organic chemistry reactions. These approaches are typically characterized by a two-stage process: the synthesis of a cyclopentene-containing alcohol precursor and its subsequent esterification.

Esterification Pathways and Precursor Chemistry

The final step in the synthesis is the formation of the ester bond. This is typically achieved through the esterification of a cyclopentenyl-substituted alcohol with propanoic acid or one of its derivatives. The Fischer-Speier esterification is a common method, where the alcohol and propanoic acid are reacted in the presence of a strong acid catalyst, such as sulfuric acid. gcsescience.com The reaction is reversible, and to drive it towards the product, water is often removed, for instance, by using a Soxhlet extractor with molecular sieves. youtube.com

The reactivity of the alcohol and the reaction conditions significantly influence the yield. Studies on the esterification of propanoic acid with various alcohols show that reaction rates and yields increase with temperature. For example, the esterification of propanoic acid with 1-propanol (B7761284) at 65°C can reach a yield of 96.9% when a significant excess of the alcohol is used. ceon.rsresearchgate.net The structure of the alcohol also plays a role; primary alcohols tend to react faster than secondary alcohols due to reduced steric hindrance. ceon.rsresearchgate.net

Cyclopentene (B43876) Ring Functionalization Strategies

The core of the musk structure is the cyclopentene ring, and its synthesis with the correct substituents is a critical challenge. Several classical strategies exist for this purpose:

Aldol (B89426) Condensation: Intramolecular aldol condensation is a powerful tool for forming five-membered rings. For instance, 2,5-hexanedione, which can be derived from biomass, can undergo a base-catalyzed intramolecular aldol condensation to form 3-methylcyclopent-2-enone. This cyclopentenone can then be further modified to produce the desired alcohol precursor.

Cycloaddition Reactions: Various cycloaddition reactions can be employed to construct the cyclopentene ring. A [3+2] annulation between allenes and electron-poor olefins, for example, can yield functionalized cyclopentenes. organic-chemistry.org

Cycloisomerization: Cationic palladium phenanthroline complexes can catalyze the cycloisomerization of 1,5- and 1,6-dienes to form cyclopentenes. organic-chemistry.org

From Cyclopentanones: Substituted cyclopentenones can be synthesized by reacting an enone with an aldehyde in the presence of a titanium complex like TiCl₃(O-iPr). google.com These cyclopentenones are versatile intermediates that can be reduced to the corresponding cyclopentenyl alcohols. Another route involves the reaction of cyclopentanone (B42830) with morpholine (B109124) and an acrylate (B77674) to form a 3-(2-oxocyclopentyl)-propionic ester, which contains the core ring structure. google.com

Novel and Advanced Synthetic Route Development

Modern synthetic chemistry aims to improve upon classical methods by enhancing selectivity, reducing environmental impact, and increasing efficiency.

Catalytic Systems for Enhanced Selectivity in this compound Synthesis

The choice of catalyst is crucial for an efficient and selective synthesis. While traditional methods often use strong mineral acids like sulfuric acid, gcsescience.comresearchgate.net contemporary approaches utilize more sophisticated catalytic systems to improve outcomes and simplify procedures.

For the esterification step, various advanced catalysts have been developed:

Ionic Liquids: Catalysts such as imidazolium (B1220033) hydrogen sulfate (B86663) or pyridinium (B92312) p-toluenesulfonate have been shown to be effective for producing methyl propionate with yields over 93%, avoiding the corrosive nature of sulfuric acid. google.com

Solid Acid Catalysts: Polymer-supported sulphonic acid catalysts (e.g., Smopex-101) and magnetic microparticles functionalized with sulfonic acid groups offer the advantage of being easily separable from the reaction mixture, facilitating purification and catalyst recycling. researchgate.net

Enzymatic Catalysts: Lipases, such as Novozym 435 (lipase B from Candida antarctica), are highly selective biocatalysts that can mediate esterification under mild conditions, often without the need for a solvent. nih.gov This enzymatic route provides an excellent alternative to chemical catalysis, minimizing byproducts and environmental impact. nih.gov

For the synthesis of the cyclopentene ring itself, gold-catalyzed reactions have been developed to create chiral cyclopentadienyl (B1206354) esters from acyclic precursors with high levels of chirality transfer. nih.gov This demonstrates the potential for creating highly specific and enantiomerically pure fragrance components.

| Catalyst Type | Specific Example | Key Advantages | Reported Yield | Source |

|---|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Low cost, high reactivity | Up to 96.9% | ceon.rsresearchgate.net |

| Ionic Liquid | Imidazolium hydrogen sulfate | Non-corrosive, reusable | >93% | google.com |

| Solid Acid | Smopex-101 (Polymer-supported) | Easy separation, reusable | High conversion | researchgate.net |

| Enzyme (Biocatalyst) | Novozym 435 | High selectivity, mild conditions, solvent-free potential | ~93% | nih.gov |

Green Chemistry Principles in this compound Production

The production of fragrances is increasingly guided by the principles of green chemistry, which aim to reduce waste, use safer chemicals, and improve energy efficiency. The synthesis of propionates can be made more sustainable by replacing traditional feedstocks like carbon monoxide with carbon dioxide and using less expensive, more robust catalysts. rsc.org Furthermore, biological production of propionate from renewable resources using metabolically engineered bacteria is an emerging and sustainable alternative to petrochemical synthesis. nih.gov

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Many modern esterification processes are being designed to operate under solvent-free conditions.

Enzymatic Solvent-Free Synthesis: The use of immobilized lipases like Novozym 435 is particularly well-suited for solvent-free systems. For example, the production of geranyl propionate from geraniol (B1671447) and propionic acid was optimized in a solvent-free system, achieving a 93% conversion. nih.govresearchgate.net This approach reduces waste and simplifies product purification.

Mechanochemistry: High-speed ball-milling (HSBM) is an innovative solvent-free technique that uses mechanical force to drive reactions. Esterification has been successfully achieved at room temperature by milling a carboxylic acid and an alcohol with reagents like I₂/KH₂PO₂, affording esters in good yields within minutes. nih.gov This method avoids bulk heating and the use of toxic solvents, representing a significant advancement in green synthesis. nih.gov

| Green Chemistry Principle | Application in Synthesis | Example | Source |

|---|---|---|---|

| Use of Renewable Feedstocks | Biological production of propionate from pyruvate. | Engineered Clostridium saccharoperbutylacetonicum | nih.gov |

| Safer Solvents & Auxiliaries | Elimination of volatile organic solvents in the esterification step. | Solvent-free reaction using an immobilized enzyme. | nih.govresearchgate.net |

| Catalysis | Replacing corrosive mineral acids with recyclable solid acids or highly selective enzymes. | Use of Novozym 435 or polymer-supported sulfonic acids. | researchgate.netnih.gov |

| Design for Energy Efficiency | Using methods that operate at ambient temperature, avoiding heating. | Mechanically induced esterification via ball-milling. | nih.gov |

Atom Economy and Waste Minimization Strategies

A central tenet of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgprimescholars.com The ideal atom economy is 100%, where all atoms from the reactants are found in the product, signifying a process that generates no waste byproducts. libretexts.org The percent atom economy is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% wikipedia.org

In the synthesis of complex molecules like this compound, achieving high atom economy is a primary goal for sustainable manufacturing. skpharmteco.com This involves the strategic selection of reaction types. Addition and rearrangement reactions are inherently more atom-economical as they incorporate all or most of the reactant atoms into the new molecular structure. buecher.de For example, catalytic hydrogenation is a classic example of a highly atom-efficient reaction. wikipedia.orgprimescholars.com

Conversely, substitution and elimination reactions tend to have lower atom economy because they necessarily generate stoichiometric byproducts that constitute waste. buecher.de The Wittig and Suzuki reactions, for instance, are known to use high-mass reagents that ultimately become waste. wikipedia.org Therefore, in designing a synthesis for this compound, chemists would prioritize multi-component reactions, tandem reactions, or catalytic cycles that minimize the formation of such waste streams, thereby reducing both environmental impact and disposal costs. wikipedia.orgbuecher.de

Flow Chemistry Applications in Synthetic Musk Compound Production

Flow chemistry represents a paradigm shift from traditional batch processing to a more controlled, efficient, and safer method of chemical synthesis. youtube.com This technology utilizes a continuous stream of reagents pumped through a network of tubes or channels, where mixing and reaction occur in a precisely controlled environment. nih.gov This approach offers significant advantages, including superior heat and mass transfer, which allows for reactions to be run under more aggressive conditions with greater safety, avoiding potential runaway reactions that can occur in large-scale batch reactors. youtube.comnih.gov

The application of flow chemistry is particularly advantageous for the fine chemical and pharmaceutical industries, where it enables streamlined processes, automation, and easier scalability. mdpi.comvapourtec.com Instead of redesigning large reactors, scaling up production in a flow system can be as simple as running the process for a longer duration or by "numbering up"—running multiple reactor systems in parallel. youtube.comnih.gov For the production of synthetic musk compounds, flow chemistry offers a pathway to:

Increased Safety: Handling potentially hazardous reagents or intermediates is safer as only small volumes are reacting at any given moment. nih.gov

Enhanced Efficiency: Reactions can be completed in minutes rather than hours, significantly increasing productivity. youtube.comnih.gov

Improved Consistency: Precise control over parameters like temperature, pressure, and residence time leads to higher-quality, more consistent products. nih.gov

Waste Reduction: The efficiency of flow systems often leads to higher yields and less byproduct formation, aligning with green chemistry principles. nih.gov

Derivatization and Analog Synthesis for Research Purposes

To fully understand the chemical and biological properties of this compound, researchers engage in the synthesis of derivatives and analogs. This process involves creating new molecules with slight, deliberate modifications to the original structure, which are then studied to reveal information about reaction mechanisms and the relationship between molecular shape and function.

Isotopic Labeling for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the journey of atoms and molecules through a chemical reaction or a biological pathway. nih.gov By replacing a specific atom in a reactant with one of its heavier, stable isotopes (e.g., replacing Carbon-12 with Carbon-13 or Hydrogen-1 with Deuterium-2), scientists can follow the labeled atom into the final product. nih.gov This provides definitive evidence for proposed reaction mechanisms.

In the context of synthesizing this compound, researchers could use a labeled precursor to answer fundamental questions about how the molecule is formed. For instance, if a particular carbon atom in a starting material is labeled with ¹³C, its final position in the this compound molecule can be determined using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This allows for the validation of specific bond formations and molecular rearrangements, offering critical insights that cannot be obtained through other means. nih.gov This method is essential for optimizing synthetic routes and for understanding potential metabolic pathways if the compound is studied in biological systems. biorxiv.org

Targeted Structural Modification for Structure-Activity Relationship Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and fragrance science. nih.gov The goal of SAR is to determine which parts of a molecule are responsible for its biological activity or, in this case, its olfactory properties. nih.gov By creating a library of analogs—molecules with systematic structural variations—and evaluating their properties, a detailed map of the molecule's "active" regions can be developed. youtube.com

For this compound, a SAR investigation would involve synthesizing a series of related compounds to understand how changes to its structure affect its scent profile. Key structural features that could be modified include:

The Ester Group: The propionate ester could be changed to an acetate (B1210297), butyrate, or other ester to see how the chain length influences the musk character.

The Cyclopentenyl Ring: The position and number of methyl groups on the ring could be altered to probe the importance of their specific arrangement.

By comparing the scents of these systematically designed analogs, researchers can identify the specific molecular features, known as a pharmacophore (or in this case, an "osmophore"), that are essential for the characteristic musk odor. researchgate.netnih.gov This knowledge is invaluable for designing new musk compounds with potentially improved properties, such as greater potency, stability, or biodegradability. youtube.com

Advanced Spectroscopic and Computational Analysis of Cyclopentenyl Propionate Musk

High-Resolution Spectroscopic Characterization Techniques

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the constitution of organic molecules in solution. youtube.com For a molecule with the structural complexity of Cyclopentenyl propionate (B1217596) musk, which contains multiple stereocenters and prochiral protons, one-dimensional (1D) ¹H and ¹³C NMR spectra are often insufficient for complete assignment due to signal overlap. Two-dimensional (2D) NMR experiments are crucial for resolving these ambiguities.

Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of covalent bonds through the carbon skeleton. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and proton atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) C-H correlations. Together, these experiments provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the cyclopentenyl ring, the propionate ester group, and the various alkyl substituents.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for Cyclopentenyl Propionate Musk

| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity / Coupling |

| C=O (Ester) | ~174.0 | - | - |

| C=C (Ring) | ~145.0 | ~5.5 | m |

| C=C (Ring) | ~135.0 | - | - |

| -O-CH₂- | ~65.0 | ~4.1 | t |

| -CH₂-CH₃ (Ester) | ~28.0 | ~2.3 | q |

| Ring CH | ~40.0 | ~2.5 | m |

| -CH₃ (Ring) | ~20.0 | ~1.7 | s |

| -CH₂-CH₃ (Ester) | ~9.0 | ~1.1 | t |

Note: The data in this table is illustrative and representative of typical chemical shifts for the respective functional groups. Actual values can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with extremely high accuracy. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula.

For this compound (C₁₇H₂₈O₂), HRMS can readily distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. nih.gov By comparing the experimentally measured accurate mass to the theoretical mass calculated for the proposed formula, the elemental composition can be confirmed with high confidence. This technique is invaluable for verifying the identity of a synthesized compound or for identifying unknown components in a mixture.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₂₈O₂ |

| Theoretical Exact Mass | 264.20893 u |

| Experimentally Measured Mass | 264.2089 u (Illustrative) |

| Mass Error | < 5 ppm (Typical for confirmation) |

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Functional Group Insight

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. nih.govmdpi.com These techniques are complementary and offer detailed insights into the functional groups present and the conformational state of the molecule. horiba.com

FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of molecular bonds. nih.gov For this compound, FTIR is particularly sensitive to the strong absorption of the carbonyl (C=O) groups in the ester function, typically around 1735 cm⁻¹, and the carbon-carbon double bonds (C=C) in the cyclopentenyl ring, appearing in the 1650-1680 cm⁻¹ region. The C-O stretching vibrations of the ester group are also readily identifiable.

Raman spectroscopy, which measures the inelastic scattering of laser light, is highly effective for detecting symmetric and non-polar bonds. mdpi.com It provides complementary information, often showing strong signals for the C=C bond vibrations and the C-C backbone of the molecule. By analyzing the specific frequencies and intensities of the bands in both FTIR and Raman spectra, a detailed picture of the functional group composition is obtained.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | FTIR | ~1735 |

| C=C Stretch (Alkene) | FTIR, Raman | ~1660 |

| C-H Stretch (sp³ CH₃, CH₂) | FTIR, Raman | 2850-3000 |

| C-O Stretch (Ester) | FTIR | 1150-1250 |

X-ray Crystallography and Solid-State Structural Analysis for this compound (if applicable)

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule by mapping electron density in its crystalline state. However, the application of this technique is contingent upon the ability to grow a suitable, high-quality single crystal of the compound.

As of the current body of scientific literature, a single-crystal X-ray structure for this compound has not been reported. This is common for many fragrance ingredients, which are often liquids or oils at room temperature and can be challenging to crystallize. If a crystalline solid form were to be obtained, X-ray diffraction would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of its solid-state conformation and packing in the crystal lattice. In the absence of a crystal structure, researchers rely on a combination of NMR data and computational modeling to deduce the molecule's three-dimensional characteristics.

Computational Chemistry Approaches to Molecular Structure and Dynamics

Computational chemistry serves as a powerful complement to experimental techniques, providing insights into molecular properties that can be difficult or impossible to measure directly. nih.gov These methods allow for the exploration of a molecule's potential energy surface, conformational landscape, and electronic structure.

Density Functional Theory (DFT) for Electronic Structure and Energy Landscape Elucidation

Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure and energetics of organic molecules. nih.govwixsite.com DFT methods can be used to calculate the optimized ground-state geometry of this compound, predicting bond lengths and angles that can be compared with experimental data if available.

Furthermore, DFT allows for the exploration of the molecule's conformational space. By rotating key single bonds (e.g., those connecting the side chain to the ring), a potential energy surface can be mapped out. This analysis reveals the relative energies of different conformers, identifying the most stable, low-energy shapes the molecule is likely to adopt. These conformational studies are critical, as the shape of a musk molecule is believed to be a key determinant of its interaction with olfactory receptors. DFT can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared against experimental spectra to validate the computational model.

Table 4: Representative DFT Calculation Parameters

| Parameter | Example Value/Method | Purpose |

| Functional | B3LYP | Approximates the exchange-correlation energy. |

| Basis Set | 6-31G(d,p) | Defines the set of mathematical functions used to build molecular orbitals. |

| Calculation Type | Geometry Optimization | Finds the lowest energy (most stable) molecular structure. |

| Calculation Type | Frequency Analysis | Confirms a true energy minimum and predicts vibrational spectra. |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational space of molecules by simulating their atomic motions over time. nih.gov This technique is particularly valuable for flexible molecules like this compound, as its three-dimensional shape is crucial to its interaction with olfactory receptors and thus its perceived scent. The primary goal of MD simulations in this context is to identify the most stable, low-energy conformations of the molecule, which are presumed to be the most likely to be biologically active.

The process begins with the generation of an initial 3D structure of the this compound molecule. A force field, which is a set of empirical energy functions that describe the potential energy of the system of particles, is then applied. The choice of force field is critical for the accuracy of the simulation. For organic molecules like musks, common force fields include AMBER, CHARMM, and GROMOS. The system is then typically solvated in a box of explicit solvent molecules, such as water or a more hydrophobic medium, to mimic a more realistic environment.

The simulation proceeds by solving Newton's equations of motion for each atom in the system, typically in femtosecond (10⁻¹⁵ s) time steps. Over the course of the simulation, which can span from nanoseconds to microseconds, the molecule is allowed to freely rotate and bend, exploring a wide range of possible conformations. The trajectory of the atoms is saved at regular intervals, providing a detailed movie of the molecule's dynamic behavior.

To illustrate the type of data generated from such a simulation, the following table presents a hypothetical summary of a conformational analysis for this compound.

| Conformer Cluster | Population (%) | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

| 1 | 45 | 0.00 | 175 |

| 2 | 30 | 1.25 | 65 |

| 3 | 15 | 2.80 | -70 |

| 4 | 10 | 4.10 | -160 |

This table is illustrative and represents the type of data that would be generated from a molecular dynamics simulation and conformational analysis. The values are not based on actual experimental data for this compound.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations provide a theoretical means to predict the spectroscopic properties of a molecule with a high degree of accuracy. These calculations solve the Schrödinger equation for the molecule's electronic structure, from which various properties, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis), can be derived. This is particularly useful for confirming the identity of a synthesized compound or for interpreting experimental spectra.

For this compound, density functional theory (DFT) is a commonly employed quantum chemical method due to its favorable balance of computational cost and accuracy for medium-sized organic molecules. The process begins with the optimization of the molecule's geometry to find its lowest energy structure. A basis set, which is a set of mathematical functions used to build the molecular orbitals, must be chosen. Larger basis sets generally lead to more accurate results but at a higher computational cost.

Once the geometry is optimized, the spectroscopic parameters can be calculated. For instance, to predict the ¹H and ¹³C NMR spectra, the magnetic shielding tensors for each nucleus are calculated. These are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These theoretical frequencies can be compared to experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions, such as the C=O stretch of the ester group or the C=C stretch of the cyclopentenyl ring.

The following table provides an example of the kind of data that would be generated from quantum chemical calculations of NMR chemical shifts for a predominant conformer of this compound.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |

| Carbonyl Carbon | 172.5 | - |

| Methylene (Ester) | 65.2 | 4.15 |

| Vinylic Carbons | 135.8, 130.1 | 5.80, 5.65 |

| Propionate Methyl | 9.5 | 1.10 |

This table is illustrative. The presented chemical shifts are hypothetical and serve to demonstrate the output of quantum chemical calculations for spectroscopic parameter prediction.

The synergy between molecular dynamics simulations and quantum chemical calculations provides a comprehensive understanding of a molecule's structure, dynamics, and spectroscopic properties. While MD explores the conformational landscape, quantum chemistry provides the detailed electronic structure and predicted spectra for the most important conformations. This combined computational approach is a cornerstone of modern molecular analysis in the fragrance industry and other areas of chemistry.

Structure Activity Relationship Sar Studies and Olfactory Receptor Interactions of Cyclopentenyl Propionate Musk

Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR) for Musk Compounds

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling have become powerful tools in modern drug discovery and fragrance research. nih.gov These computational techniques aim to establish a mathematical correlation between the chemical structure of a molecule and its biological activity, such as its odor profile or receptor binding affinity. nih.govnih.gov

A crucial step in QSAR modeling is the selection of appropriate molecular descriptors. wiley.com These are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. wiley.com For olfactory QSAR, descriptors that capture the features relevant to odor perception are paramount. The development of a robust QSAR model involves several steps, including:

Data Set Curation: Assembling a diverse set of musk compounds with known olfactory properties.

Descriptor Calculation: Generating a wide range of molecular descriptors for each compound in the dataset.

Descriptor Selection: Identifying the most relevant descriptors that correlate with the observed olfactory activity. This often involves statistical methods to reduce the dimensionality of the data and avoid overfitting. nih.gov

Model Building: Using machine learning algorithms, such as multiple linear regression, partial least squares, or neural networks, to construct a predictive model. nih.govresearchgate.net

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its generalizability to new, untested compounds. nih.gov

Recent advancements in machine learning have enhanced the capabilities of QSAR, allowing for the development of more accurate and interpretable models for predicting the odor of molecules. biorxiv.org

QSAR models can be specifically tailored to predict the binding and activation of olfactory receptors. nih.gov By training models on experimental data of ligand-receptor interactions, it is possible to predict how strongly a novel compound, such as a cyclopentenyl propionate (B1217596) musk analogue, will bind to and activate a specific olfactory receptor. nih.gov This predictive capability is invaluable for prioritizing the synthesis of new compounds with desired olfactory characteristics. For instance, models can be developed to predict the binding of various musk compounds to receptors like OR5AN1 and OR1A1, which are known to respond to different classes of musks. nih.govst-andrews.ac.uk These models can help in understanding the structural requirements for potent receptor activation.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govsav.sk This method is instrumental in understanding the molecular basis of ligand-receptor interactions.

The binding of musk compounds to olfactory receptors is a key determinant of their odor perception. Computational methods are employed to assess the binding affinities of these ligands to specific ORs. For example, studies have focused on the interaction of various musks with OR5AN1 and OR1A1. nih.govst-andrews.ac.uk Research has shown that OR5AN1 is highly responsive to nitromusks and macrocyclic musks, while OR1A1 responds primarily to nitromusks. nih.govst-andrews.ac.uk The olfactory receptor OR5A2 has also been identified as a receptor for natural and synthetic musks, making it a target for screening new musk compounds. google.com

Molecular dynamics simulations can provide further insights into the stability and dynamics of the ligand-receptor complex, revealing how the binding of a musk molecule might induce conformational changes in the receptor, leading to its activation. nih.gov

Table 1: Key Amino Acid Residues in Olfactory Receptors Involved in Musk Binding

| Olfactory Receptor | Key Interacting Residues | Type of Interaction | Reference |

| OR5AN1 | Tyr260, Phe105, Phe194, Phe207 | Hydrogen Bonding, Hydrophobic | nih.govst-andrews.ac.uk |

| OR1A1 | Tyr258, Tyr251, Phe206 | Hydrogen Bonding, Hydrophobic | nih.govst-andrews.ac.uk |

This table is generated based on available research and may not be exhaustive.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For cyclopentenyl propionate musk, identifying its pharmacophoric features is crucial for designing new analogues with enhanced or modified odor profiles. Molecular modeling studies help to identify the key functional groups and their spatial arrangement that are critical for binding to the olfactory receptor. nih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Synthesis and Evaluation of this compound Analogues for SAR Probing

The synthesis of these analogues often involves multi-step chemical reactions to introduce specific structural changes. nih.gov Once synthesized, the new compounds are subjected to olfactory evaluation by trained panelists and their binding affinities to relevant olfactory receptors are measured using in vitro assays. The data generated from these evaluations are then used to refine the SAR and QSAR models, leading to a deeper understanding of musk olfaction.

Mechanistic Investigations of Olfactory Receptor Interactions with Cyclopentenyl Propionate Musk

In Vitro Binding Assays with Recombinant Olfactory Receptors

To study the interaction between a specific ligand like Cyclopentenyl propionate (B1217596) musk and its cognate receptor(s), researchers utilize in vitro systems where olfactory receptors are expressed recombinantly in host cells. This approach allows for the controlled investigation of binding and activation events outside the complex environment of the native olfactory epithelium.

Cell-based reporter gene assays are a cornerstone for screening and characterizing the activity of ligands on olfactory receptors. springernature.com In this system, host cells (such as HEK293 cells) are engineered to express a specific olfactory receptor. nih.gov These cells also contain a reporter gene, commonly firefly luciferase, linked to a promoter that is activated by the downstream signaling of the receptor. springernature.comspringernature.com When an agonist like a musk compound binds to and activates the receptor, it triggers an intracellular signaling cascade that leads to the transcription of the reporter gene. The resulting protein (e.g., luciferase) produces a measurable signal (light) upon the addition of a substrate, with the signal intensity being proportional to the level of receptor activation. nih.govnih.gov

While this technique has been instrumental in identifying receptors for various odorants, including the human musk receptors OR5AN1 and OR1A1 which respond to compounds like muscone (B1676871) and nitro musks, specific data from reporter gene assays detailing the activation of these or other receptors by Cyclopentenyl propionate musk is not extensively documented in publicly available literature. nih.govnih.govnih.gov However, the methodology remains the gold standard for such investigations.

Table 1: Principles of Cell-Based Reporter Gene Assays for Olfactory Receptors

| Component | Function | Example | Reference |

|---|---|---|---|

| Host Cell Line | Provides the cellular machinery for protein expression and signaling. Typically chosen for ease of transfection and low background signaling. | HEK293, Hana3A | nih.gov |

| Recombinant Olfactory Receptor | The specific receptor being tested for a response to the ligand. | Human OR5AN1 | nih.gov |

| Reporter Gene Construct | A plasmid containing a reporter gene (e.g., luciferase) under the control of a response element (e.g., CRE) that is activated by the OR signaling pathway. | pCRE-Luc | nih.gov |

| Ligand | The chemical compound being tested for agonist or antagonist activity. | Musk compounds | nih.gov |

| Assay Readout | A quantifiable signal that indicates receptor activation. | Luminescence | springernature.com |

Direct ligand binding assays aim to quantify the physical interaction between a ligand and a receptor, providing key kinetic parameters such as the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d). nih.gov The K_d value is a measure of the affinity of the ligand for the receptor. These studies often require a labeled version of the ligand (e.g., radiolabeled or fluorescently tagged) or utilize label-free technologies like Surface Plasmon Resonance (SPR). nih.govgoogle.com

In SPR, a receptor is immobilized on a sensor surface, and the binding of a ligand flowing over the surface is detected in real-time as a change in the refractive index. nih.gov This allows for the direct measurement of both the "on" and "off" rates of the binding event. nih.gov While these kinetic parameters are crucial for understanding how long a ligand occupies a receptor, which can influence the duration and intensity of the perceived scent, specific kinetic data for the binding of this compound to any olfactory receptor has not been detailed in the reviewed scientific literature.

Structural Biology of Olfactory Receptors in Complex with Musk Ligands

Understanding the three-dimensional structure of an olfactory receptor, particularly when it is bound to a ligand, provides the ultimate insight into the molecular basis of recognition and activation.

Determining the high-resolution structure of GPCRs like olfactory receptors has historically been a significant challenge. However, recent advancements in cryogenic electron microscopy (cryo-EM) have revolutionized the field, enabling the structural determination of these membrane proteins. nih.govnih.gov In 2023, the first structures of an odorant-bound human olfactory receptor were published, providing unprecedented molecular-level details of how odorant molecules are recognized. nih.gov

Despite these breakthroughs, as of early 2025, there are no publicly available crystallographic or cryo-EM structures of an olfactory receptor in a complex with this compound or any other musk compound. The elucidation of such a structure would be a landmark achievement, revealing the precise orientation of the musk molecule within the receptor's binding pocket and the conformational changes that lead to receptor activation.

In the absence of experimental structures, computational modeling, including homology modeling and molecular dynamics (MD) simulations, serves as a powerful tool to predict and investigate receptor-ligand interactions. nih.gov Researchers have successfully used these methods to build structural models of human musk receptors, such as OR5AN1 and OR1A1, and simulate their interaction with various musk compounds. nih.govst-andrews.ac.uk

These computational studies have identified specific amino acid residues within the transmembrane helices of the receptors that are critical for binding musk odorants. For instance, in the human receptor OR5AN1, a tyrosine residue (Tyr260) is predicted to form a key hydrogen bond with nitro musk compounds, while surrounding aromatic residues provide stabilizing hydrophobic interactions. nih.govresearchgate.net A similar mechanism involving Tyr258 is predicted for the receptor OR1A1. nih.govst-andrews.ac.uk

A computational model for this compound would involve docking the molecule into a homology model of a relevant human olfactory receptor. Such a model would predict the likely binding pose and identify key interactions, such as potential hydrogen bonds with the propionate ester group and hydrophobic interactions with the cyclopentenyl ring system. MD simulations could then be used to assess the stability of this predicted binding mode and explore the dynamics of the receptor-ligand complex. nih.gov

Table 2: Key Amino Acid Residues in Musk Olfactory Receptors Identified via Computational Modeling

| Receptor | Predicted Interacting Residue | Location | Type of Interaction | Ligand Class Studied | Reference |

|---|---|---|---|---|---|

| Human OR5AN1 | Tyr260 | Transmembrane Helix 6 | Hydrogen Bonding | Nitro Musks | nih.govresearchgate.net |

| Human OR5AN1 | Phe105, Phe194, Phe207 | Transmembrane Helices | Hydrophobic | Nitro Musks | nih.gov |

| Human OR1A1 | Tyr258 | Transmembrane Helix 6 | Hydrogen Bonding | Nitro Musks | nih.govst-andrews.ac.uk |

| Human OR1A1 | Tyr251, Phe206 | Transmembrane Helices | Hydrophobic | Nitro Musks | nih.gov |

Signaling Pathway Elucidation Following Olfactory Receptor Activation (Pre-Perception)

The binding of an agonist like this compound to its specific olfactory receptor is the first step in a rapid intracellular signaling cascade that converts a chemical signal into an electrical one. nih.gov This pre-perception pathway is canonical for most vertebrate olfactory neurons. nih.gov

Upon ligand binding, the olfactory receptor undergoes a conformational change, which activates a specialized heterotrimeric G-protein, commonly referred to as G-olf. nih.gov The activated alpha subunit of G-olf then dissociates and stimulates a specific type of adenylyl cyclase (adenylate cyclase type III). This enzyme rapidly converts intracellular ATP into cyclic adenosine (B11128) monophosphate (cAMP). The resulting increase in the intracellular concentration of cAMP is the key second messenger in this pathway. cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane. The opening of these channels allows for an influx of positive ions, primarily calcium (Ca²⁺) and sodium (Na⁺), which depolarizes the cell membrane, generating a receptor potential. This electrical signal, if it reaches the threshold, will trigger an action potential that travels down the neuron's axon to the olfactory bulb in the brain. nih.gov

G-Protein Coupled Receptor (GPCR) Signaling Cascades in Olfaction

The journey from a volatile chemical compound to a perceived scent begins in the cilia of olfactory sensory neurons (OSNs), which are located in the nasal cavity. ontosight.ainih.gov The membranes of these cilia are populated with a vast array of olfactory receptors (ORs), which belong to the GPCR family. nih.govnih.gov Each OSN typically expresses only a single type of OR, which determines its specific response profile to different odorants. pnas.org

The olfactory signaling cascade is initiated when an odorant molecule, in this case, this compound, binds to a specific OR. ontosight.ai While research on the precise receptor for every musk compound is ongoing, studies have identified specific ORs responsible for detecting various musk odors. For instance, the human olfactory receptor OR5AN1 is known to be a specific receptor for muscone and responds to a variety of musk scents, reflecting human perception of their strength and quality. nih.govu-tokyo.ac.jp Another receptor, OR5A2, has been identified as being activated by structurally diverse groups of musks, including linear musks, a category that includes this compound. google.com

The binding of the odorant to its receptor induces a conformational change in the GPCR. youtube.com This change triggers the activation of a specialized heterotrimeric G-protein, known as Golf, which is specifically associated with olfaction. nih.govpnas.org Activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of Golf (Gαolf). youtube.com The now-activated Gαolf subunit dissociates from the βγ-complex and binds to and activates the enzyme adenylate cyclase type III (ACIII). pnas.orgresearchgate.net This enzyme then catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a crucial second messenger in this pathway. ontosight.aipnas.org

Table 1: Key Proteins in the GPCR Olfactory Signaling Cascade

| Protein Component | Specific Name/Type | Function |

| Receptor | Olfactory Receptor (OR) | Binds to specific odorant molecules (e.g., this compound). ontosight.ai |

| Transducer | G-protein (Golf) | Activated by the OR, it transduces the signal across the membrane. nih.gov |

| Primary Effector | Adenylate Cyclase III (ACIII) | Enzyme that synthesizes cAMP from ATP upon activation by Gαolf. pnas.orgresearchgate.net |

| Second Messenger | Cyclic AMP (cAMP) | Intracellular signaling molecule that activates downstream ion channels. nih.gov |

Downstream Molecular Events in Olfactory Transduction

The increase in intracellular cAMP concentration produced by ACIII is the critical link to the subsequent electrical events in the neuron. nih.gov This surge in cAMP directly gates the opening of cyclic nucleotide-gated (CNG) ion channels embedded in the ciliary membrane. ontosight.aipnas.org The opening of these non-selective cation channels allows an influx of positively charged ions, primarily sodium (Na+) and calcium (Ca2+), into the cell. nih.govnih.gov

The influx of Ca2+ is a pivotal event in the transduction process. oup.com The rise in intracellular calcium concentration triggers the opening of a second type of ion channel: the Ca2+-activated chloride (Cl-) channel (also known as Anoctamin 2 or ANO2). nih.govresearchgate.net Due to a relatively high intracellular concentration of Cl- in olfactory sensory neurons, the opening of these channels results in an efflux of Cl- ions. This outward flow of negative charge further contributes to the depolarization of the cell membrane. nih.gov

This combined influx of positive ions and efflux of chloride ions causes a significant depolarization of the olfactory sensory neuron's membrane, generating what is known as a receptor potential. nih.gov If this depolarization is strong enough to reach the neuron's threshold, it will trigger the generation of an action potential at the axon hillock. nih.gov This electrical signal then propagates along the axon to the olfactory bulb in the brain, where the information is further processed, leading to the perception of the smell of this compound. ontosight.ainih.gov

Table 2: Sequence of Downstream Events in Olfactory Transduction

| Step | Molecular Event | Ion Movement | Membrane Potential Change |

| 1 | cAMP binds to and opens CNG channels. ontosight.aipnas.org | Influx of Na+ and Ca2+. nih.gov | Initial depolarization. |

| 2 | Intracellular Ca2+ concentration increases. oup.com | - | - |

| 3 | Ca2+ activates ANO2 channels. nih.govresearchgate.net | Efflux of Cl-. nih.gov | Further depolarization. |

| 4 | Receptor potential is generated. nih.gov | - | Significant depolarization. |

| 5 | Threshold is reached at the axon hillock. nih.gov | - | - |

| 6 | An action potential is fired. nih.gov | - | Rapid, transient reversal. |

Environmental Chemistry and Fate of Cyclopentenyl Propionate Musk

Atmospheric Degradation Pathways

Once volatilized into the atmosphere, Cyclopentenyl Propionate (B1217596) Musk is susceptible to degradation through light-induced processes and reactions with atmospheric oxidants.

The primary atmospheric degradation route for most volatile organic compounds, including synthetic musks, is through reaction with highly reactive atmospheric oxidants. The hydroxyl radical (•OH), often termed the "detergent of the atmosphere," is the most significant of these. harvard.edu It is extremely reactive and capable of oxidizing most chemicals present in the troposphere. harvard.edu The reaction rate constants of synthetic musks with •OH determine their atmospheric lifetime. For related polycyclic musks, these reactions are relatively rapid, leading to short atmospheric lifetimes.

During nighttime or in dark conditions, reactions with the nitrate (B79036) radical (NO3) and ozone (O3) also contribute to the atmospheric removal of these compounds. harvard.edu

Table 1: Atmospheric Reaction Rate Constants and Estimated Lifetimes for Selected Synthetic Musks

| Compound | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

| Tonalide (AHTN) | •OH | 4.04 x 10⁹ M⁻¹ s⁻¹ (in water) | ~5.4 hours (calculated for atmosphere) |

| Galaxolide (HHCB) | •OH | 3.33 hours (half-life) | Data not available |

| Cashmeran | •OH | 108.21 x 10⁻¹² | Data not available |

| Cashmeran | O₃ | 1.14 x 10⁻¹⁷ | Data not available |

Note: Data for Cyclopentenyl propionate musk is not available. The table presents data for structurally related synthetic musks to provide context for potential atmospheric reactivity. Source: researchgate.netrsc.org

Aquatic and Terrestrial Biodegradation Mechanisms

In water and soil, the persistence of this compound is primarily determined by the action of microorganisms.

Synthetic musks are generally considered persistent in the environment, with biodegradation processes often being slow and incomplete. mdpi.comgreenpeace.to Their removal in wastewater treatment plants (WWTPs) is often partial, leading to their release into aquatic environments. mdpi.comacs.org For example, Galaxolide (HHCB) has been shown to be persistent and only partially removed in aerobic activated sludge systems. mdpi.com

In soil ecosystems, the biodegradation rates can vary significantly depending on the soil type and microbial community present. Studies on Galaxolide have shown degradation half-lives ranging from 95 to 239 days in different soil types. The presence of specific microbial populations capable of metabolizing these complex structures is a critical factor. nih.govnih.gov Given its classification as a synthetic musk, this compound is expected to exhibit similar persistence and slow biodegradation in aquatic and terrestrial systems.

The biodegradation of parent compounds can lead to the formation of metabolites, which may have their own environmental profiles. For instance, a primary metabolite of Galaxolide, known as HHCB-lactone, has been identified in environmental samples. rsc.orgresearchgate.net Similarly, the degradation of Musk Xylene and Musk Ketone leads to amino-metabolites. researchgate.net While specific metabolites for this compound have not been documented in the reviewed literature, it is plausible that its degradation would also result in the formation of more polar transformation products. greenpeace.to Identifying these metabolites is crucial for a comprehensive environmental risk assessment.

Sorption and Transport Phenomena in Environmental Matrices

The physical and chemical properties of this compound influence its movement and distribution in the environment.

Due to their lipophilic (fat-loving) nature, synthetic musks exhibit a strong tendency to sorb to organic matter in soil and sediment. acs.org This property is quantified by the octanol-water partition coefficient (Log Kow). A higher Log Kow value indicates a greater affinity for fatty tissues and organic carbon, leading to reduced concentrations in the water phase but accumulation in sludge, soils, and sediments. acs.org This sorption behavior limits their mobility in dissolved form but facilitates their transport on suspended particles. The application of biosolids from WWTPs as agricultural fertilizer is a significant pathway for the introduction of these sorbed compounds into the terrestrial environment. acs.org

Table 2: Physicochemical Properties of Selected Synthetic Musks

| Compound | Molecular Formula | Log Kow (Octanol-Water Partition Coefficient) | Water Solubility |

| This compound | C₁₇H₂₈O₂ | Not Available | Not Available |

| Cyclopentyl propionate | C₈H₁₄O₂ | 1.9 | Slightly soluble |

| Galaxolide (HHCB) | C₁₈H₂₆O | 5.9 | Low |

| Tonalide (AHTN) | C₁₈H₂₆O | 5.7 | Low |

Note: The properties of Cyclopentyl propionate, a structurally related but simpler ester, are included for comparative purposes. The high Log Kow values for Galaxolide and Tonalide indicate a high potential for sorption to organic matter. Source: ontosight.ainih.govfoodb.ca

Adsorption to Soil Organic Matter and Sediments

In the absence of direct data, the octanol-water partition coefficient (Log Kow) can serve as a preliminary indicator of a compound's tendency to adsorb to organic matter. A higher Log Kow value generally suggests a greater affinity for organic materials over water. While the precise Log Kow for this compound is not consistently reported across all databases, its classification as a polycyclic musk suggests a lipophilic (fat-loving) nature, implying a potential for adsorption to the organic fraction of soils and sediments. This binding can reduce its concentration in the water column, thereby limiting its immediate availability to aquatic organisms but also potentially leading to its persistence in the solid phase of the environment. The process of adsorption and subsequent desorption is critical in determining the long-term fate and potential for groundwater contamination of organic chemicals. nih.govfrontiersin.orgmdpi.comnih.gov

Volatilization from Water Bodies

Volatilization is the process by which a substance evaporates from a liquid phase, such as a lake or river, into the atmosphere. This is another important pathway for the environmental distribution of chemical compounds. The likelihood of a chemical to volatilize from water is primarily determined by its Henry's Law constant, which relates the concentration of the compound in the aqueous phase to its partial pressure in the gas phase. henrys-law.orgwikipedia.orgcopernicus.orglibretexts.org

Specific experimental data for the Henry's Law constant of this compound are not found in the reviewed literature. However, some physical property estimations for similar compounds can offer insights. For instance, one source provides an estimated vapor pressure of 0.000110 mmHg at 25°C for a compound identified as musk cyclopentenyl propionate. thegoodscentscompany.com A low vapor pressure, coupled with a presumed moderate to high water solubility for a musk of its class, would suggest that volatilization from water bodies may not be a primary environmental fate pathway. However, without a determined Henry's Law constant, this remains speculative. The tendency of some polycyclic musks to volatilize has been noted to influence the design of toxicological studies, as concentrations in open systems can decrease over time. thegoodscentscompany.com

Bioaccumulation and Biotransformation in Non-Human Organisms (Environmental Context)

The accumulation of chemical substances in living organisms and their subsequent metabolic alteration are critical aspects of their environmental risk profile. For this compound, understanding its behavior within organisms is essential for predicting its potential impact on ecosystems.

Uptake and Accumulation in Aquatic Organisms (e.g., Fish, Mussels)

Bioaccumulation refers to the net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment. A key metric for assessing bioaccumulation potential is the bioconcentration factor (BCF), which specifically measures uptake from water. For lipophilic compounds like many synthetic musks, there is a tendency to accumulate in the fatty tissues of organisms.

Enzymatic Biotransformation Pathways in Environmental Species

Biotransformation is the process by which organisms metabolically alter foreign compounds (xenobiotics). This can lead to either detoxification, making the compound more water-soluble and easier to excrete, or in some cases, bioactivation, where the metabolite is more toxic than the parent compound. These reactions are typically categorized into Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., conjugation) reactions.

There is a significant lack of information regarding the specific enzymatic biotransformation pathways of this compound in environmental species. Studies on other synthetic musks have identified various metabolites in organisms, indicating that biotransformation does occur. The nature and rate of these metabolic processes can vary significantly between species and can influence the persistence and potential toxicity of the compound. Common biotransformation reactions involve the cytochrome P450 enzyme system and can lead to the formation of more polar derivatives that are more readily eliminated from the body. wikipedia.orgthegoodscentscompany.com Without dedicated research on this compound, it is not possible to detail its specific metabolic fate in fish, mussels, or other environmentally relevant organisms.

Advanced Analytical Methodologies for Trace Detection and Environmental Monitoring of Cyclopentenyl Propionate Musk

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of synthetic musks, providing the necessary separation of target analytes from complex mixtures before their detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Samples

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for the detection of cyclopentenyl propionate (B1217596) musk and other synthetic musks in environmental samples. nih.gov This powerful combination allows for the separation of complex mixtures by gas chromatography, followed by the identification and quantification of individual components by mass spectrometry. nih.gov

In environmental analysis, GC-MS is widely used to determine the presence of synthetic musks in various matrices, including water, sediment, and biota. researchgate.netbohrium.com For instance, studies have successfully employed GC-MS to quantify polycyclic musks, a class that includes compounds structurally related to cyclopentenyl propionate musk, in river water, wastewater, and sediment. researchgate.netnih.gov The method's high sensitivity and selectivity are crucial for detecting the often low concentrations of these compounds in the environment. nih.gov The use of a mass spectrometer as a detector provides definitive identification based on the unique mass spectrum of each compound. scielo.br To enhance sensitivity, tandem mass spectrometry (GC-MS/MS) can be utilized, which reduces background noise and allows for lower detection limits by performing a second stage of mass analysis. nih.govnih.gov

The general workflow for GC-MS analysis of environmental samples involves sample extraction, cleanup, and concentration, followed by injection into the GC-MS system. The gas chromatograph separates the compounds based on their boiling points and interactions with the stationary phase of the column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification.

Table 1: GC-MS Parameters for Synthetic Musk Analysis

| Parameter | Typical Setting |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar nonpolar column nih.gov |

| Carrier Gas | Helium nih.gov |

| Injection Mode | Splitless or split nih.gov |

| Oven Temperature Program | Ramped, e.g., 60°C to 280°C at 4°C/min nih.gov |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) nih.gov |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar Metabolites

While GC-MS is ideal for volatile parent compounds, the analysis of more polar metabolites of this compound often requires liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS). nih.gov Metabolism in organisms can introduce polar functional groups, such as hydroxyl or carboxyl groups, making the resulting metabolites less volatile and more amenable to LC separation. LC-MS/MS offers high sensitivity and selectivity for the analysis of these polar compounds in complex biological and environmental matrices. nih.govoulu.fi

The LC system separates the metabolites based on their polarity and affinity for the stationary and mobile phases. The separated compounds then enter the mass spectrometer, where they are typically ionized using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov Tandem mass spectrometry (MS/MS) is then used for quantification and structural confirmation. nih.gov This technique allows for the selection of a specific parent ion, its fragmentation, and the detection of specific product ions, which significantly enhances the signal-to-noise ratio and provides a high degree of confidence in the identification of metabolites. nih.gov The development of LC-MS/MS methods is crucial for understanding the environmental fate and potential bioaccumulation of this compound.

Table 2: LC-MS/MS for Metabolite Analysis

| Parameter | Typical Setting |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) |

| Ionization Source | Electrospray Ionization (ESI) researchgate.net |

| Mass Analyzer | Triple Quadrupole (QqQ), Ion Trap, or high-resolution instruments like Orbitrap or TOF researchgate.net |

| Acquisition Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) nih.gov |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Matrices

For exceptionally complex environmental samples, comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. researchgate.net This technique utilizes two different chromatographic columns with orthogonal separation mechanisms (e.g., nonpolar and polar). dlr.de The effluent from the first column is continuously trapped, focused, and re-injected onto the second, faster-separating column. The result is a two-dimensional chromatogram with greatly increased peak capacity and resolution, allowing for the separation of compounds that would co-elute in a single-column system. thermofisher.comresearchgate.net

When coupled with a mass spectrometer (GCxGC-MS), this technique is a powerful tool for the detailed characterization of complex mixtures, such as those found in sediment or industrial effluents. dlr.deshimadzu.com The structured nature of the GCxGC chromatogram, where compounds of similar chemical classes often appear in specific regions of the 2D plot, can aid in the identification of unknown compounds. researchgate.net The enhanced separation provided by GCxGC can be critical for distinguishing this compound and its isomers or transformation products from a multitude of other environmental contaminants. researchgate.net

Table 3: GCxGC System Configuration

| Component | Description |

| First Dimension (1D) Column | Typically a long, non-polar or semi-polar column dlr.de |

| Second Dimension (2D) Column | A short, polar column with a fast separation time dlr.de |

| Modulator | A device that traps, focuses, and re-injects eluent from the 1D to the 2D column (e.g., cryogenic or flow-based) thermofisher.com |

| Detector | Mass Spectrometer (often a fast-scanning instrument like TOF-MS) researchgate.net |

Sample Preparation Strategies for Environmental Trace Analysis

Effective sample preparation is a critical prerequisite for the successful analysis of trace levels of this compound in environmental samples. The primary goals of sample preparation are to isolate the target analytes from the sample matrix, concentrate them to a level suitable for detection, and remove interfering substances that could compromise the analytical results.

Solid-Phase Extraction (SPE) and Microextraction Techniques

Solid-phase extraction (SPE) is a widely used and versatile technique for the extraction and preconcentration of organic pollutants, including synthetic musks, from aqueous samples. researchgate.netsigmaaldrich.com In SPE, the sample is passed through a cartridge or disk containing a solid sorbent. researchgate.net The analytes of interest are retained on the sorbent, while the bulk of the sample matrix passes through. The retained analytes are then eluted with a small volume of an appropriate solvent, resulting in a concentrated and cleaner extract. A variety of sorbent materials are available, allowing for the optimization of the extraction process based on the physicochemical properties of the target analytes and the sample matrix. mdpi.com For instance, polymeric sorbents like Oasis HLB have been shown to be effective for the extraction of a broad range of musk fragrances from wastewater. nih.gov

Solid-phase microextraction (SPME) is a solvent-free microextraction technique that utilizes a fused-silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample (either directly or in the headspace), and the analytes partition into the coating. The fiber is then transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. SPME is a simple, rapid, and sensitive method that is well-suited for the analysis of volatile and semi-volatile compounds in water and air samples.

QuEChERS Methodology Adaptation for Diverse Environmental Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation approach that was initially developed for the analysis of pesticide residues in food matrices. However, its versatility has led to its adaptation for a wide range of analytes and sample types, including the analysis of organic pollutants in environmental matrices. The QuEChERS procedure typically involves an initial extraction with an organic solvent (commonly acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE). nih.gov

For the analysis of this compound in solid environmental matrices such as soil, sediment, or sludge, the QuEChERS methodology can be adapted to provide efficient extraction and cleanup. The choice of extraction solvent, salts, and dSPE sorbents can be optimized to suit the specific characteristics of the matrix and the target analytes. For example, the inclusion of sorbents like C18 or graphitized carbon black in the dSPE step can help to remove interfering non-polar compounds and pigments, respectively. nih.gov The adaptability of the QuEChERS method makes it a valuable tool for the high-throughput analysis of this compound in a variety of environmental samples.

Hyphenated Techniques and Novel Sensor Development

The trace detection of emerging contaminants such as synthetic musks in complex environmental matrices necessitates the development of highly sensitive and selective analytical methods. Hyphenated techniques, which couple a separation method with a detection technique, and novel sensor technologies are at the forefront of this research. These advanced methodologies offer the potential for lower detection limits, higher throughput, and on-site monitoring capabilities, which are crucial for understanding the environmental fate and exposure risks associated with compounds like this compound.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their size and charge. libretexts.org When coupled with mass spectrometry (MS), a powerful detection technique that identifies compounds by their mass-to-charge ratio, the resulting hyphenated system (CE-MS) offers exceptional resolving power and sensitivity for the analysis of complex mixtures. mdpi.com

While CE-MS has been extensively applied in fields like proteomics and metabolomics, its application for the direct analysis of neutral, non-polar compounds like this compound presents a challenge. researchgate.netnih.gov Standard CE primarily separates charged species. Therefore, to analyze neutral molecules, modifications to the CE method are necessary. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, introduces surfactants into the buffer at concentrations that form micelles. libretexts.org Neutral analytes can then partition between the aqueous buffer and the hydrophobic interior of the micelles, enabling their separation. libretexts.org

However, a significant hurdle in coupling MEKC with MS is that common surfactants, such as sodium dodecyl sulfate (B86663) (SDS), can suppress the electrospray ionization (ESI) signal, which is a widely used ionization method for MS. nih.gov Research has focused on several strategies to overcome this issue:

Partial-filling techniques: In this approach, only a small plug of the micellar solution is injected into the capillary, followed by the sample. This allows the separation to occur without the bulk of the surfactant entering the mass spectrometer. diva-portal.org

MS-compatible surfactants: The use of alternative surfactants that are more compatible with ESI-MS is an area of ongoing research.

Alternative Ionization Sources: Atmospheric pressure photoionization (APPI) is an alternative ion source that is less susceptible to suppression by surfactants and can be effectively coupled with MEKC for the analysis of neutral compounds. nih.govnih.gov

Although no specific CE-MS method has been published for this compound, its physicochemical properties suggest that an MEKC-MS approach would be a viable strategy for its trace detection. A hypothetical set of parameters for such a method is presented in Table 1.

Table 1: Hypothetical CE-MS Parameters for this compound Analysis

| Parameter | Proposed Condition | Rationale |

| Capillary | Fused-silica, 50 µm i.d., 75 cm length | Standard for high-efficiency separations. |

| Background Electrolyte (BGE) | 25 mM Ammonium acetate buffer (pH 9.0) containing 50 mM Sodium dodecyl sulfate (SDS) | The buffer maintains a stable pH while SDS creates the pseudostationary phase (micelles) required for separating neutral compounds. |

| Separation Voltage | 25 kV | Provides efficient migration and separation times. |

| Injection | Hydrodynamic injection (50 mbar for 5 s) | A common and reproducible method for introducing the sample into the capillary. |

| MS Ionization | Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Photoionization (APPI) | ESI is standard but may require optimization to minimize surfactant interference. APPI offers a robust alternative for neutral compounds in the presence of surfactants. nih.govnih.gov |

| MS Detection | Selected Ion Monitoring (SIM) | Targets the specific mass-to-charge ratio of this compound for enhanced sensitivity and selectivity. |

Development of Biosensors for Specific Musk Detection

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a target analyte. nih.gov They offer the potential for rapid, cost-effective, and portable environmental monitoring. researchgate.net While no biosensor has been specifically developed for this compound, several established principles could be applied to create such a device.

Immunoassay-Based Biosensors: Immunoassays utilize the highly specific binding between an antibody and its target antigen. pjoes.com For small molecules like this compound, a competitive immunoassay format is typically used. researchgate.netresearchgate.net In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. The development would involve synthesizing a hapten (a small molecule that can elicit an immune response only when attached to a large carrier such as a protein) that mimics the structure of this compound to produce specific antibodies.

Molecularly Imprinted Polymer (MIP)-Based Sensors: MIPs are synthetic polymers with cavities that are custom-made to recognize a specific target molecule. nih.govnih.gov The polymer is formed around the target molecule (template), which is then removed, leaving behind a binding site that is complementary in size, shape, and chemical functionality. researchgate.net These "plastic antibodies" are robust and can be coupled with various transducers (e.g., electrochemical, optical) to create a sensor. mdpi.comyoutube.com A MIP-based sensor for this compound would offer high selectivity and stability in harsh environmental conditions.

Enzyme or Cell-Based Biosensors: These biosensors rely on the interaction of the target analyte with a biological element like an enzyme or a whole cell, often measuring the inhibition of a specific biological activity. mdpi.comcsic.es Research has shown that some synthetic musk compounds can inhibit the activity of cellular efflux pumps, which are proteins that expel foreign substances from cells. nih.gov This inhibition can be measured, for instance, by monitoring the accumulation of a fluorescent substrate that would normally be pumped out of the cell. plos.org A biosensor could be designed using cells that express these pumps, where the presence of this compound would lead to an increase in fluorescence, indicating its concentration.

The conceptual design for a hypothetical biosensor for this compound is outlined in Table 2.

Table 2: Conceptual Framework for a this compound Biosensor

| Biosensor Type | Recognition Element | Transduction Principle | Potential Advantages |

| Immunoassay | Monoclonal Antibody specific to this compound | Competitive binding with a labeled analyte, detected via colorimetric or fluorescent signal. tandfonline.com | High specificity and sensitivity. |

| MIP-Based Sensor | Molecularly Imprinted Polymer | Change in electrical or optical properties upon binding of the analyte to the polymer matrix. nih.gov | High robustness, stability, and low cost. youtube.com |

| Cell-Based Sensor | Whole cells expressing efflux pumps (e.g., P-glycoprotein) | Inhibition of efflux pump activity, leading to accumulation of a fluorescent dye inside the cells. nih.gov | Provides a measure of bio-available compound; can detect a class of similar compounds. |

Broader Research Implications and Future Directions for Cyclopentenyl Propionate Musk Studies

Integration with Green Chemistry Initiatives in Fragrance Science

The fragrance industry is increasingly adopting the principles of green chemistry to design innovative molecules that are both effective and environmentally benign. perfumerflavorist.com This shift is largely a response to the environmental persistence and bioaccumulation associated with older classes of synthetic musks, such as nitro and polycyclic musks. panda.org Green chemistry initiatives in fragrance science focus on several key areas where compounds like Cyclopentenyl Propionate (B1217596) Musk are relevant:

Biodegradability: A primary goal of green chemistry is to design molecules that degrade into harmless substances in the environment. Macrocyclic musks, which are structurally similar to natural musks, are often considered to have a better environmental profile due to their biodegradability. acs.org The biodegradability of Cyclopentenyl Propionate Musk is a critical factor in its classification as a "greener" alternative.

Reduced Environmental Footprint: The manufacturing process of fragrance ingredients is a key focus for green chemistry. perfumerflavorist.comrsc.org Metrics such as Process Mass Intensity (PMI), Atom Economy (AE), and E-Factor are used to evaluate the efficiency and waste generation of a synthesis. mdpi.com The synthesis of this compound and related compounds is an area of active research to optimize reaction conditions, reduce energy consumption, and utilize more sustainable starting materials and catalysts. google.com

Sustainable Feedstocks: The origin of the raw materials used to synthesize fragrance ingredients is another important consideration. The ideal is to move away from petrochemical-based feedstocks towards renewable resources. Research into the synthesis of fragrance molecules from bio-based starting materials is a key aspect of the industry's sustainability goals.

The table below outlines key green chemistry metrics and their relevance to the fragrance industry.

| Green Chemistry Metric | Description | Relevance in Fragrance Science |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (solvents, reagents, process water) to the mass of the final product. mdpi.com | A lower PMI indicates a more efficient and less wasteful process, reducing the overall environmental footprint of a fragrance ingredient's production. mdpi.com |

| Atom Economy (AE) | The measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. mdpi.com | High atom economy means that fewer atoms from the reactants are wasted as byproducts, leading to a more sustainable synthesis. |

| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. mdpi.com | A lower E-Factor is desirable and signifies a process that generates less waste, a core principle of green chemistry. mdpi.com |